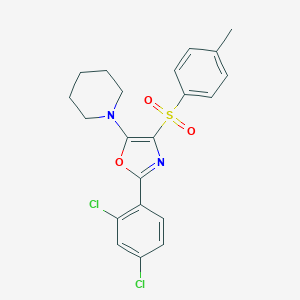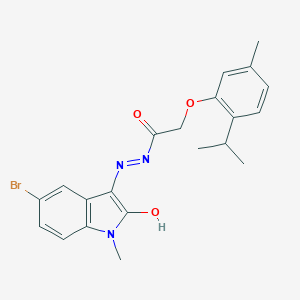![molecular formula C24H26N2O3S B412916 Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate CAS No. 328070-75-3](/img/structure/B412916.png)
Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the naphthalene core, followed by the introduction of the benzoylcarbamothioylamino group and the esterification to form the final product. Common reagents used in these steps include acyl chlorides, amines, and thiourea derivatives. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with a benzoyl group, used in flavorings and fragrances.
Methyl 3-ethyl-3-methyl-4H-naphthalene-2-carboxylate: A related naphthalene derivative with different ester and substituent groups.
Benzoylthiourea derivatives: Compounds with similar benzoylcarbamothioylamino groups, used in various chemical and biological applications.
Propriétés
Numéro CAS |
328070-75-3 |
|---|---|
Formule moléculaire |
C24H26N2O3S |
Poids moléculaire |
422.5g/mol |
Nom IUPAC |
ethyl 1-(benzoylcarbamothioylamino)-3-ethyl-3-methyl-4H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26N2O3S/c1-4-24(3)15-17-13-9-10-14-18(17)20(19(24)22(28)29-5-2)25-23(30)26-21(27)16-11-7-6-8-12-16/h6-14H,4-5,15H2,1-3H3,(H2,25,26,27,30) |
Clé InChI |
CFIXWUXHXMWTLE-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)C |
SMILES canonique |
CCC1(CC2=CC=CC=C2C(=C1C(=O)OCC)NC(=S)NC(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(3,3-dimethylbenzo[g]indol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B412834.png)
![4-[5-(4-Bromophenyl)-2-furyl]-3-buten-2-one](/img/structure/B412838.png)

![ethyl N-{3-oxo-2-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]-2,3-dihydro-1,2,4-triazin-5-yl}glycinate](/img/structure/B412841.png)

![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B412843.png)


![N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B412848.png)
![4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B412849.png)
![N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B412851.png)
![Ethyl 5-bromo-2-[2-(4-methoxybenzylidene)hydrazino]-1,3-thiazole-4-carboxylate](/img/structure/B412852.png)
![2-[(2,4-dimethylphenyl)imino]-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412855.png)
![3-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B412856.png)
